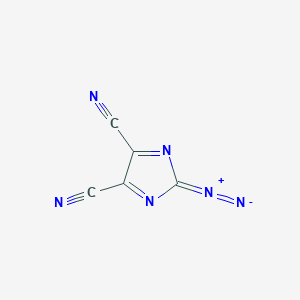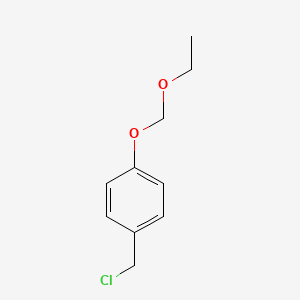![molecular formula C10H12N2O2S B8448218 N-[1-cyano-1-phenylethyl]methanesulfonamide](/img/structure/B8448218.png)
N-[1-cyano-1-phenylethyl]methanesulfonamide
Descripción general
Descripción
N-[1-cyano-1-phenylethyl]methanesulfonamide is an organic compound characterized by the presence of a phenyl group, a methylsulfonamido group, and a nitrile group attached to a propionitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-1-phenylethyl]methanesulfonamide typically involves the selective mono-methylation of phenylacetonitrile. This process can be achieved using dimethyl carbonate as an alkylating agent in the presence of a catalyst such as 3-aminopropylsilyl functionalized MCM-41 . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a set duration to ensure high conversion and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing the reactants, heating, and maintaining the reaction conditions to achieve high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-cyano-1-phenylethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the methylsulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[1-cyano-1-phenylethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[1-cyano-1-phenylethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[1-cyano-1-phenylethyl]methanesulfonamide include:
- 2-Phenylpropionitrile
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
N-(1-cyano-1-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-10(8-11,12-15(2,13)14)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
Clave InChI |
STPWEAXKNOWAKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1=CC=CC=C1)NS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














